1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole
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Overview
Description
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine with benzaldehyde derivatives under oxidative conditions. For instance, a CuI-catalyzed aerobic oxidative synthesis can be employed, which is compatible with a broad range of functional groups . Another method involves the condensation of 2-aminopyridine with acetophenones, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions, affecting the electronic properties and reactivity of the resulting complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole
- 1-Phenyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole
- 1-Phenyl-2-(quinolin-2-yl)-1H-benzo[d]imidazole
Uniqueness
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications .
Properties
CAS No. |
873784-73-7 |
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Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-8-14(9-3-1)21-17-12-5-4-10-15(17)20-18(21)16-11-6-7-13-19-16/h1-13H |
InChI Key |
GOLYMOSSZYESCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Origin of Product |
United States |
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